An In-depth Technical Guide to 8-Aza-7-bromo-7-deazaguanosine: Chemical Properties and Research Applications
An In-depth Technical Guide to 8-Aza-7-bromo-7-deazaguanosine: Chemical Properties and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential biological significance of 8-Aza-7-bromo-7-deazaguanosine. This synthetic nucleoside analog is a valuable tool in nucleic acid chemistry and drug discovery, offering unique characteristics for the development of novel therapeutic and diagnostic agents.
Core Chemical Properties
8-Aza-7-bromo-7-deazaguanosine is a purine (B94841) nucleoside analog characterized by the substitution of the nitrogen atom at position 8 with a carbon and the bromine atom at position 7 of the guanine (B1146940) base.[1][2] This modification significantly influences its chemical and biological properties.[2]
Table 1: Physicochemical Properties of 8-Aza-7-bromo-7-deazaguanosine
| Property | Value | Reference |
| CAS Number | 96555-37-2 | [1] |
| Molecular Formula | C₁₀H₁₂BrN₅O₅ | [1] |
| Molecular Weight | 362.14 g/mol | Calculated |
| Appearance | White to off-white powder | Inferred |
| Storage Temperature | -20°C | [1] |
| SMILES | BrC=1C2=C(N(N1)[C@@H]3O--INVALID-LINK----INVALID-LINK--[C@H]3O)NC(N)=NC2=O | [1] |
Synthesis and Experimental Protocols
The synthesis of 8-Aza-7-bromo-7-deazaguanosine and its derivatives for incorporation into oligonucleotides involves several key steps, including glycosylation, potential derivatization, and phosphitylation.
Synthesis of 8-Aza-7-bromo-7-deazaguanosine
A common route for the synthesis of 8-Aza-7-bromo-7-deazaguanosine involves the deamination of a precursor, 7-bromo-8-aza-7-deazapurin-2,6-diamine 2'-deoxyribonucleoside.[3]
Experimental Protocol: Deamination of 7-bromo-8-aza-7-deazapurin-2,6-diamine 2′-deoxyribonucleoside [3]
-
Suspension: Suspend 7-bromo-8-aza-7-deazapurin-2,6-diamine 2′-deoxyribonucleoside (1.0 eq) in a mixture of water and acetic acid (1:1 v/v).
-
Reaction Initiation: Heat the suspension to 60°C with stirring.
-
Deamination: Add a solution of sodium nitrite (B80452) (10.0 eq) in water dropwise to the heated suspension.
-
pH Adjustment: After 10 minutes, adjust the pH of the solution to 8 using 25% aqueous ammonia.
-
Purification:
-
Apply the crude product to a Serdolit AD-4 column.
-
Wash the column with water.
-
Elute the product with a 1:1 mixture of water and isopropanol.
-
Evaporate the solvent to yield the final product.
-
Synthesis of 8-Aza-7-bromo-7-deazaguanosine Phosphoramidite (B1245037)
For incorporation into synthetic oligonucleotides, 8-Aza-7-bromo-7-deazaguanosine must be converted into its phosphoramidite derivative.[4][5][6] This involves protection of the exocyclic amine and the hydroxyl groups of the sugar moiety, followed by phosphitylation.
Experimental Protocol: Phosphoramidite Synthesis
-
Protection of Exocyclic Amine: React 8-Aza-7-bromo-7-deazaguanosine with N,N-dimethylformamide dimethylacetal to protect the exocyclic amine.[3]
-
Protection of 5'-Hydroxyl Group: React the protected nucleoside with dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine (B92270) to protect the 5'-hydroxyl group.
-
Phosphitylation: React the 5'-O-DMT protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine to introduce the phosphoramidite moiety at the 3'-hydroxyl position.
-
Purification: Purify the resulting phosphoramidite using silica (B1680970) gel chromatography.
Impact on Nucleic Acid Structure and Function
The incorporation of 8-Aza-7-bromo-7-deazaguanosine into oligonucleotides has a notable impact on their structural stability. The 7-bromo substitution in 8-aza-7-deazapurine nucleosides has been shown to stabilize oligonucleotide duplexes.[3] This stabilization is attributed to favorable steric and electronic effects of the halogen substituent in the major groove of the DNA duplex.
Table 2: Effect on Oligonucleotide Duplex Stability
| Modification | Change in Melting Temperature (ΔTm) per modification | Reference |
| 8-Aza-7-deaza-2'-deoxyisoguanosine | +1.6°C | [3] |
| 7-bromo-8-aza-7-deaza-2'-deoxyisoguanosine | Increased stabilization (specific ΔTm not provided) | [3] |
| 7-iodo-8-aza-7-deaza-2'-deoxyisoguanosine | +5.8°C | [3] |
Potential Biological Activity and Signaling Pathways
While direct studies on the signaling pathways modulated by 8-Aza-7-bromo-7-deazaguanosine are limited, research on related 7-deazapurine analogs provides strong indications of its potential to activate innate immune responses.
cGAS-STING Pathway Activation (Hypothesized)
Analogs such as 8-chloro-7-deazaguanosine have been shown to induce the production of interferon, a key cytokine in the antiviral response.[7][8] Interferon production is a downstream consequence of the activation of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway. This pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage.
The proposed mechanism is as follows:
-
Sensing: Cytosolic DNA is recognized by cGAS.
-
Second Messenger Synthesis: Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).
-
STING Activation: cGAMP binds to and activates STING on the endoplasmic reticulum.
-
Downstream Signaling: Activated STING translocates and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3).
-
Interferon Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other inflammatory cytokines.
Given the structural similarity and the interferon-inducing capabilities of related compounds, it is plausible that 8-Aza-7-bromo-7-deazaguanosine or its metabolites could act as an agonist of the STING pathway, potentially by mimicking cGAMP or by other indirect mechanisms.
Anticancer and Antimicrobial Potential
Purine nucleoside analogs are known to have broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis.[2] Additionally, various 8-aza-7-deazapurine analogs have demonstrated antibacterial and antiviral properties.[9][10] While specific data for 8-Aza-7-bromo-7-deazaguanosine is not extensively available, its structural class suggests potential for further investigation in these therapeutic areas.
Conclusion
8-Aza-7-bromo-7-deazaguanosine is a synthetic nucleoside with significant potential in chemical biology and drug development. Its ability to enhance the stability of nucleic acid duplexes makes it a valuable tool for the design of therapeutic oligonucleotides and diagnostic probes. Furthermore, its potential to modulate the innate immune system through pathways like cGAS-STING warrants further investigation for the development of novel immunotherapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted applications of this intriguing molecule.
References
- 1. 8-Aza-7-bromo-7-deazaguanosine - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-substituted 8-aza-7-deazapurines and 2,8-diaza-7-deaza-purines: synthesis of nucleosides and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Aza-7-deazaguanine nucleosides and oligonucleotides with octadiynyl side chains: synthesis, functionalization by the azide-alkyne 'click' reaction and nucleobase specific fluorescence quenching of coumarin dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad-spectrum activity of 8-chloro-7-deazaguanosine against RNA virus infections in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broad-spectrum activity of 8-chloro-7-deazaguanosine against RNA virus infections in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
